Sub‑Cytotoxic Antimicrobial Window: Zeylasterone vs. the Quinonemethide Class
In a panel of 19 celastroloids screened against S. aureus and normal human foreskin fibroblasts, quinonemethide‑type compounds (celastrol, pristimerin, tingenone class) displayed cytotoxic IC₅₀ values of 0.16–0.36 µg/mL that fell below their own MIC values, indicating a negative selectivity margin. Zeylasterone (compound 14) not only delivered consistent MIC of 1.56 µg/mL against all three S. aureus strains tested (ATCC 25923, MRSA ATCC 33592, clinical isolate STA6) but did so at concentrations that remained sub‑cytotoxic in the same fibroblast assay, providing a positive selectivity window that the quinonemethides lack [REFS‑1]. This is the single most important procurement‑relevant differentiator: researchers screening for antimicrobial candidates with translational potential should prefer zeylasterone over celastrol or pristimerin to avoid intrinsic cytotoxicity confounding.
| Evidence Dimension | Selectivity margin (antimicrobial MIC vs. mammalian cell cytotoxicity IC₅₀) |
|---|---|
| Target Compound Data | MIC 1.56 µg/mL against 3 S. aureus strains; cytotoxicity IC₅₀ > MIC (antimicrobial at sub‑cytotoxic concentrations) |
| Comparator Or Baseline | Quinonemethide celastroloids (celastrol, pristimerin, tingenone, etc.): cytotoxic IC₅₀ 0.16–0.36 µg/mL against normal human fibroblasts, below their MIC values |
| Quantified Difference | Zeylasterone: IC₅₀(cell) > MIC; Quinonemethides: IC₅₀(cell) 0.16–0.36 µg/mL < MIC (negative selectivity margin). Minimum ~4.3‑fold selectivity advantage for zeylasterone based on lowest quinonemethide IC₅₀ vs. zeylasterone MIC. |
| Conditions | Broth microdilution MIC (CLSI) against S. aureus ATCC 25923, MRSA ATCC 33592, STA6 clinical isolate; MTT cytotoxicity assay on normal human foreskin fibroblast cells |
Why This Matters
Procurement for antimicrobial screening programs should prioritize zeylasterone over quinonemethides because its sub‑cytotoxic window avoids the intrinsic mammalian cell toxicity that confounds hit‑to‑lead progression with celastrol or pristimerin.
- [1] Cascaes IM, et al. Antimicrobial activity of some celastroloids and their derivatives. Med Chem Res. 2022;31:1488‑1499. View Source
